molecular formula C71H94ClN19O13 B1255329 LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- CAS No. 86044-76-0

LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-

Cat. No.: B1255329
CAS No.: 86044-76-0
M. Wt: 1457.1 g/mol
InChI Key: RXEFQWSRPHNLBJ-JHOBKTHQSA-N
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Description

Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Specific reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.

    Medicine: Explored as a potential treatment for hormone-related disorders, such as prostate cancer and endometriosis.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to specific receptors on the surface of pituitary cells, leading to the activation of intracellular signaling pathways. This results in the release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function. The molecular targets include the Luteinizing Hormone-Releasing Hormone receptors, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) and phosphoinositide pathways.

Comparison with Similar Compounds

Similar Compounds

    Luteinizing Hormone-Releasing Hormone: The natural hormone with a similar structure and function.

    Gonadotropin-Releasing Hormone analogs: Synthetic analogs with modifications to enhance stability and activity.

Uniqueness

Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- is unique due to its specific amino acid modifications, which confer enhanced stability and receptor binding affinity compared to the natural hormone and other analogs. These modifications make it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H94ClN19O13/c1-38(2)30-54(63(98)85-53(17-10-28-79-71(76)77)69(104)91-29-11-18-59(91)68(103)82-39(3)60(95)90-66(101)56(83-40(4)93)33-43-35-80-50-14-7-5-12-47(43)50)87-62(97)52(16-9-27-78-70(74)75)84-64(99)55(32-42-21-25-46(94)26-22-42)88-67(102)58(37-92)89-65(100)57(34-44-36-81-51-15-8-6-13-48(44)51)86-61(96)49(73)31-41-19-23-45(72)24-20-41/h5-8,12-15,19-26,35-36,38-39,49,52-59,80-81,92,94H,9-11,16-18,27-34,37,73H2,1-4H3,(H,82,103)(H,83,93)(H,84,99)(H,85,98)(H,86,96)(H,87,97)(H,88,102)(H,89,100)(H4,74,75,78)(H4,76,77,79)(H,90,95,101)/t39-,49-,52-,53+,54+,55+,56-,57-,58+,59+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEFQWSRPHNLBJ-JHOBKTHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H94ClN19O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235361
Record name LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1457.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86044-76-0
Record name LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086044760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86044-76-0
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